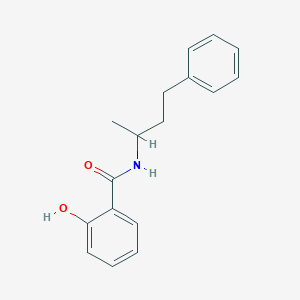
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as JNJ-31001074 and has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research. In
作用机制
The mechanism of action for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are varied and complex. Some of the most notable effects include the inhibition of cancer cell growth, the reduction of inflammation, and the management of pain. Additionally, this compound has been found to have antioxidant properties that may help to protect the body against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide in lab experiments is its potency. This compound has been found to be highly effective at inhibiting the activity of certain enzymes and proteins, making it a valuable tool for researchers. However, one of the limitations of this compound is its potential toxicity. Careful handling and monitoring are required to ensure that researchers are not exposed to harmful levels of the compound.
未来方向
There are several future directions for research on 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide. One area of interest is the development of new therapeutic applications for this compound. Researchers are also interested in exploring the potential use of this compound in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
The synthesis of 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide is a multi-step process that involves the reaction of several different chemical compounds. The starting materials for the synthesis are 2-bromo-5-chlorobenzoic acid and 3-phenylpropanoic acid. These two compounds are reacted together in the presence of a catalyst to form the desired product.
科学研究应用
The scientific research applications for 2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide are numerous. This compound has been found to have potential therapeutic applications in the treatment of several different diseases and conditions. Some of the most promising areas of research include cancer, inflammation, and pain management.
属性
产品名称 |
2-hydroxy-N-(1-methyl-3-phenylpropyl)benzamide |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-hydroxy-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(11-12-14-7-3-2-4-8-14)18-17(20)15-9-5-6-10-16(15)19/h2-10,13,19H,11-12H2,1H3,(H,18,20) |
InChI 键 |
QNUURRLNYVBKIY-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
规范 SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-7-iodo-4(3H)-quinazolinone](/img/structure/B270538.png)

![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-[(6-Methyl-1,3-benzodioxol-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B270543.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{3-[(cyclopropylamino)sulfonyl]phenyl}-2-pyrrolidinecarboxamide](/img/structure/B270548.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]prolinamide](/img/structure/B270552.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)
![Ethyl 5-{[4-(dimethylamino)benzoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B270555.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)